4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid
Description
Properties
CAS No. |
919511-98-1 |
|---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-(carboxyamino)-5-methoxy-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-13-7-11(15(18)19)12(17-16(20)21)8-14(13)23-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
MFMUBEBBZSLLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The general synthetic route can be outlined as follows:
Starting Materials : The synthesis often begins with commercially available precursors such as 4-hydroxy-3-methoxybenzoic acid or similar derivatives.
Step 1: Etherification
The introduction of the benzyloxy group is achieved through etherification. This involves reacting the hydroxyl group of the starting material with benzyl bromide in the presence of a base like potassium carbonate.Step 2: Amidation
The carboxyamino group is introduced via amidation, where an amine is reacted with the carboxylic acid derivative under conditions that promote the formation of the amide bond. This can be facilitated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).Step 3: Methoxylation
The methoxy group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Etherification | Benzyl bromide, K2CO3, DMF, reflux | ~75% |
| 2 | Amidation | Amine, EDC, DMAP, DCM | ~80% |
| 3 | Methylation | Methyl iodide, NaH, THF | ~70% |
Alternative Approaches
In addition to the aforementioned methods, alternative synthetic routes have been explored:
Nitration followed by Reduction : Some protocols suggest nitrating a precursor compound to introduce a nitro group, which can then be reduced to an amino group before proceeding with etherification and amidation.
Use of Protecting Groups : Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive functional groups. For instance, a Boc (tert-butyloxycarbonyl) protecting group can be used on the amine during etherification.
Following synthesis, characterization of 4-(benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid is crucial for confirming its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.
Mass Spectrometry (MS) : Provides molecular weight information and helps in confirming the identity of the compound.
Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.
While specific applications for this compound are still being explored, compounds with similar structures have shown promise in various fields:
Pharmaceutical Research : Investigated for potential anti-inflammatory and anticancer properties due to their structural similarities to known bioactive compounds.
Chemical Intermediates : May serve as intermediates in the synthesis of more complex organic molecules used in drug development.
Chemical Reactions Analysis
Synthetic Preparation and Key Functional Group Reactivity
The compound's synthesis typically involves sequential protection/deprotection and coupling reactions due to its sensitive functional groups:
-
Benzyloxy group : Introduced via nucleophilic aromatic substitution using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
-
Methoxy group : Installed via methylation of a phenolic -OH group using methyl iodide and a base like NaH .
-
Carboxyamino group : Formed through urea linkage formation by reacting an amine intermediate with phosgene or carbonyldiimidazole (CDI) .
Table 1: Representative Reaction Conditions for Key Transformations
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 78–85 | |
| Methylation | CH₃I, NaH, THF, 0°C to RT | 82–90 | |
| Urea Formation | CDI, DCM, RT, 12 h | 65–72 |
Benzyloxy Group Deprotection
The benzyl ether is cleaved via catalytic hydrogenation (H₂, Pd/C, MeOH) or acidic hydrolysis (HBr/AcOH) to yield a phenolic -OH group. Hydrogenation preserves acid-sensitive groups, while HBr/AcOH is faster but may degrade the carboxyamino moiety .
Carboxylic Acid Reactivity
The benzoic acid moiety participates in:
-
Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
-
Amide Formation : Coupled with amines using HATU or EDC/HOBt to form peptidomimetics, as seen in combinatorial library synthesis .
Carboxyamino Group Modifications
-
Hydrolysis : Under strong acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions, the urea linkage breaks to regenerate free amine and CO₂ .
-
Cross-Coupling : The amine can undergo Buchwald-Hartwig amination with aryl halides, enabling diversification of the aromatic core .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via decarboxylation and benzyloxy cleavage.
-
pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic/basic media .
Comparative Reactivity Insights
-
vs. 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid : The carboxyamino group enhances hydrogen-bonding capacity but reduces solubility in apolar solvents .
-
vs. Benzimidazole Derivatives : Lacks the heterocyclic aromaticity, making it less prone to electrophilic substitution but more reactive in coupling reactions .
Scientific Research Applications
Pharmacological Applications
1. Anti-Inflammatory Properties
Research indicates that 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid exhibits significant anti-inflammatory effects. The compound has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), both of which are involved in inflammatory processes. This inhibition is crucial for developing treatments for inflammatory diseases such as atherosclerosis, arthritis, and asthma .
2. Cardiovascular Disease Treatment
The compound is also being investigated for its role in cardiovascular health. Its ability to regulate inflammatory markers suggests potential use in preventing and treating cardiovascular diseases. Studies have demonstrated that compounds similar to this compound can reduce smooth muscle cell proliferation, a key factor in the progression of cardiovascular diseases .
3. Diabetes Management
In vivo studies have shown that derivatives of this compound can ameliorate conditions associated with diabetes, such as diabetic retinopathy. The compound's efficacy in reducing retinal vascular leakage has been highlighted, suggesting its potential as a therapeutic agent for managing diabetic complications .
Biochemical Applications
1. Molecular Biology Research
The compound serves as a valuable tool in molecular biology, particularly in studies involving nuclear receptors like peroxisome proliferator-activated receptors (PPARs). It has been utilized to explore the mechanisms of PPAR-mediated gene expression and its implications for metabolic diseases .
2. Drug Development
This compound is part of ongoing drug development efforts targeting various receptors involved in metabolic and inflammatory pathways. Its structure allows for modifications that enhance potency and selectivity, making it a candidate for new therapeutic agents .
Material Science Applications
1. Synthesis of Functional Materials
The compound's chemical properties enable its use in synthesizing functional materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced mechanical or thermal stability .
2. Photochemical Applications
Research has explored the use of derivatives of this compound as photochemically removable protecting groups in organic synthesis. This application is particularly relevant in creating complex molecular architectures where selective activation is required .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Below is a comparative analysis of key analogs:
Key Observations:
- Carboxyamino vs.
- Benzyloxy vs. Methyl Groups : The benzyloxy group at position 4 increases lipophilicity compared to methyl (–CH₃), affecting membrane permeability .
- Methoxy Group Stability : The methoxy group at position 5 is common in antimicrobial and anticancer agents, suggesting shared bioactivity mechanisms among these compounds .
Physicochemical and Spectral Properties
- Melting Points: this compound: Not explicitly reported, but analogs like 2-amino-4-(benzyloxy)-5-methoxybenzoic acid melt at 102°C . Nitro derivatives (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) have higher melting points (>165°C) due to stronger intermolecular forces .
- NMR Data: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid: δ 7.30–7.41 (m, 5H, Ph-H), 5.35 (s, 2H, PhCH₂O), 4.0 (s, 3H, CH₃O) . Carboxyamino substitution likely shifts aromatic proton signals upfield due to electron-withdrawing effects.
Biological Activity
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid, a compound with notable biological activity, has garnered attention in recent pharmacological research. This article provides a detailed overview of its biological activities, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyloxy group, a carboxyamino group, and a methoxy group attached to a benzoic acid backbone. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 287.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound acts primarily as an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is involved in regulating lipid metabolism and inflammation. Activation of this receptor has been shown to ameliorate conditions such as diabetic retinopathy and age-related macular degeneration by reducing retinal vascular leakage and inflammation .
In Vivo Studies
In a study involving streptozotocin-induced diabetic rats, administration of the compound significantly reduced retinal vascular leakage, bringing levels down to those seen in non-diabetic controls. This suggests a protective effect against diabetic macular edema .
In Vitro Studies
In vitro assays demonstrated that the compound exhibits low cytotoxicity at concentrations up to 50 μM while maintaining significant biological activity at lower concentrations (EC50 values < 5 μM) .
Table 2: Summary of Biological Activities
| Activity | Model/Assay | Result |
|---|---|---|
| PPARα Agonism | In vitro luciferase assay | EC50 < 5 μM |
| Anti-inflammatory effects | Diabetic rat model | Reduced retinal leakage |
| Cytotoxicity | Cell viability assay | Non-cytotoxic at 50 μM |
Case Study 1: Diabetic Retinopathy
In an experimental model of diabetic retinopathy, the administration of this compound resulted in significant reductions in inflammatory markers such as VCAM-1 and MCP-1. These findings support its potential role in treating inflammatory conditions related to vascular health .
Case Study 2: Cancer Research
The compound has also been explored for its potential in cancer therapy due to its ability to inhibit Hsp90, a chaperone protein involved in the maturation of numerous oncogenic proteins. Inhibition of Hsp90 leads to reduced cell proliferation and increased apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example, intermediates like 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be reduced to the corresponding amine (e.g., 2-amino-4-(benzyloxy)-5-methoxybenzoic acid) via catalytic hydrogenation (68% yield) . Oxidation steps using KMnO₄ under controlled conditions (0–75°C, aqueous KOH) are critical for introducing carboxylic acid groups, achieving ~50% yield after solvent extraction and purification . Key variables include temperature (e.g., 75°C for KMnO₄ oxidation) and protecting group strategies (e.g., benzyl ethers to prevent premature deprotection).
Q. Which spectroscopic techniques are most effective for characterizing intermediates and final products?
- Methodological Answer : ¹H NMR is essential for tracking substitutions on the aromatic ring. For example:
- Benzyloxy protons appear as a singlet at δ 5.35 ppm .
- Methoxy groups resonate as singlets near δ 4.0 ppm .
- Carboxylic acid protons are typically absent in DMSO-d₆ due to exchange broadening but confirmed via IR (C=O stretch ~1700 cm⁻¹) . LC-MS or EI-MS (e.g., m/z 358 [M⁺] for nitro derivatives) validates molecular weights .
Advanced Research Questions
Q. How can researchers design selective synthetic pathways to avoid competing side reactions (e.g., over-oxidation or premature deprotection)?
- Methodological Answer :
- Protection-Deprotection Strategy : Use benzyl groups for hydroxyl protection, as they resist acidic conditions but are cleaved via hydrogenolysis. For example, benzyl ethers in intermediates remain stable during KMnO₄ oxidation .
- Controlled Oxidation : Employ stepwise oxidation with KMnO₄ in basic aqueous media (pH >10) to selectively target methyl or hydroxymethyl groups without degrading the benzyloxy moiety .
- Monitoring Intermediates : Use TLC or in-situ IR to detect early-stage byproducts (e.g., diketones from over-oxidation) .
Q. How do structural modifications (e.g., substituent position or electronic effects) influence biological activity or receptor binding?
- Methodological Answer :
- Receptor Binding Studies : Derivatives of similar benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) show dual dopamine D2 and serotonin 5-HT3 receptor antagonism. Radioligand binding assays (IC₅₀ values) and molecular docking can map interactions between the carboxyamino group and receptor active sites .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at position 2 reduce binding affinity compared to amino groups, as shown in benzamide analogs . Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on Hammett σ constants .
Q. What strategies resolve solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer :
- Prodrug Synthesis : Convert the carboxylic acid to methyl esters or amides (e.g., methyl 4-(benzyloxy)-2-(carboxyamino)-5-methoxybenzoate), which improve cell permeability. Enzymatic hydrolysis in vivo regenerates the active form .
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
Q. How can researchers address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (7.4 for physiological mimicry), temperature (37°C), and serum protein content (e.g., 10% FBS) to minimize variability .
- Metabolite Interference : Test for metabolites (e.g., de-benzylated derivatives) via LC-MS to confirm the active species. For example, benzyloxy cleavage by liver microsomes can reduce efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
